

# 1-(2,4-Dichlorophenyl)ethanol CAS number 1475-13-4

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## Compound of Interest

Compound Name: 1-(2,4-Dichlorophenyl)ethanol

Cat. No.: B075374

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An In-Depth Technical Guide to **1-(2,4-Dichlorophenyl)ethanol**: Synthesis, Characterization, and Application as a Core Pharmaceutical Intermediate

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(2,4-Dichlorophenyl)ethanol** (CAS No. 1475-13-4), a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, analytical characterization, and critical applications, particularly its role as a precursor in the synthesis of widely used antifungal agents. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

## Core Compound Identity and Physicochemical Properties

**1-(2,4-Dichlorophenyl)ethanol** is a dichlorinated phenyl ethanol derivative. Its structure, featuring a chiral center and a reactive hydroxyl group, makes it a valuable building block in organic synthesis.<sup>[1]</sup> The strategic placement of chlorine atoms on the phenyl ring influences its reactivity and metabolic stability, rendering it a key precursor for various active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of **1-(2,4-Dichlorophenyl)ethanol**

Property	Value	Source(s)
CAS Number	1475-13-4	[2][3]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> Cl <sub>2</sub> O	[2][3]
Molecular Weight	191.05 g/mol	[3]
IUPAC Name	1-(2,4-dichlorophenyl)ethanol	[3]
Synonyms	2,4-Dichloro-alpha-methylbenzyl alcohol, 2,4-Dichloro-alpha-methylbenzenemethanol	[2][3]
Appearance	Colorless to yellow liquid	[4]
Boiling Point	126°C at 0.9 kPa	[2]
Flash Point	108°C (226°F)	[2]
Purity Spec	Typically ≥98%	[2]

## Spectroscopic Data

Definitive structural confirmation relies on spectroscopic analysis. While a comprehensive public database for this specific compound is limited, typical spectral characteristics can be inferred from analogous structures.[5][6]

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):** Expected signals would include a doublet for the methyl (CH<sub>3</sub>) group, a quartet for the methine (CH) proton adjacent to the hydroxyl group and the phenyl ring, a signal for the hydroxyl (OH) proton, and a complex multiplet pattern in the aromatic region for the three protons on the dichlorinated phenyl ring.[5]
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):** Key signals would correspond to the methyl carbon, the methine carbon bearing the hydroxyl group, and the six distinct carbons of the dichlorophenyl ring, with two carbons being ipso-substituted with chlorine.[5]
- IR (Infrared Spectroscopy):** A broad absorption band in the region of 3300-3600 cm<sup>-1</sup> is characteristic of the O-H stretching of the alcohol group. Aromatic C-H and C=C stretching vibrations, as well as C-Cl stretching, would also be present.[5]

# Synthesis Methodologies: A Gateway to Azole Antifungals

**1-(2,4-Dichlorophenyl)ethanol** and its immediate derivatives are crucial intermediates for blockbuster antifungal drugs like Miconazole, Econazole, and Luliconazole.[1][7][8] The synthesis often starts from a corresponding ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, which is then reduced to the alcohol. Of particular importance in modern drug development is the enantioselective synthesis to produce a single, desired stereoisomer, which often dictates the therapeutic efficacy and safety profile of the final API.[9][10]

Biocatalysis, utilizing enzymes like ketoreductases or alcohol dehydrogenases, has emerged as a superior method for producing enantiomerically pure chiral alcohols.[9][11] These enzymatic methods offer high selectivity under mild reaction conditions, presenting a "greener" and more efficient alternative to traditional chemocatalysis.[10]

## Chemoenzymatic Synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol

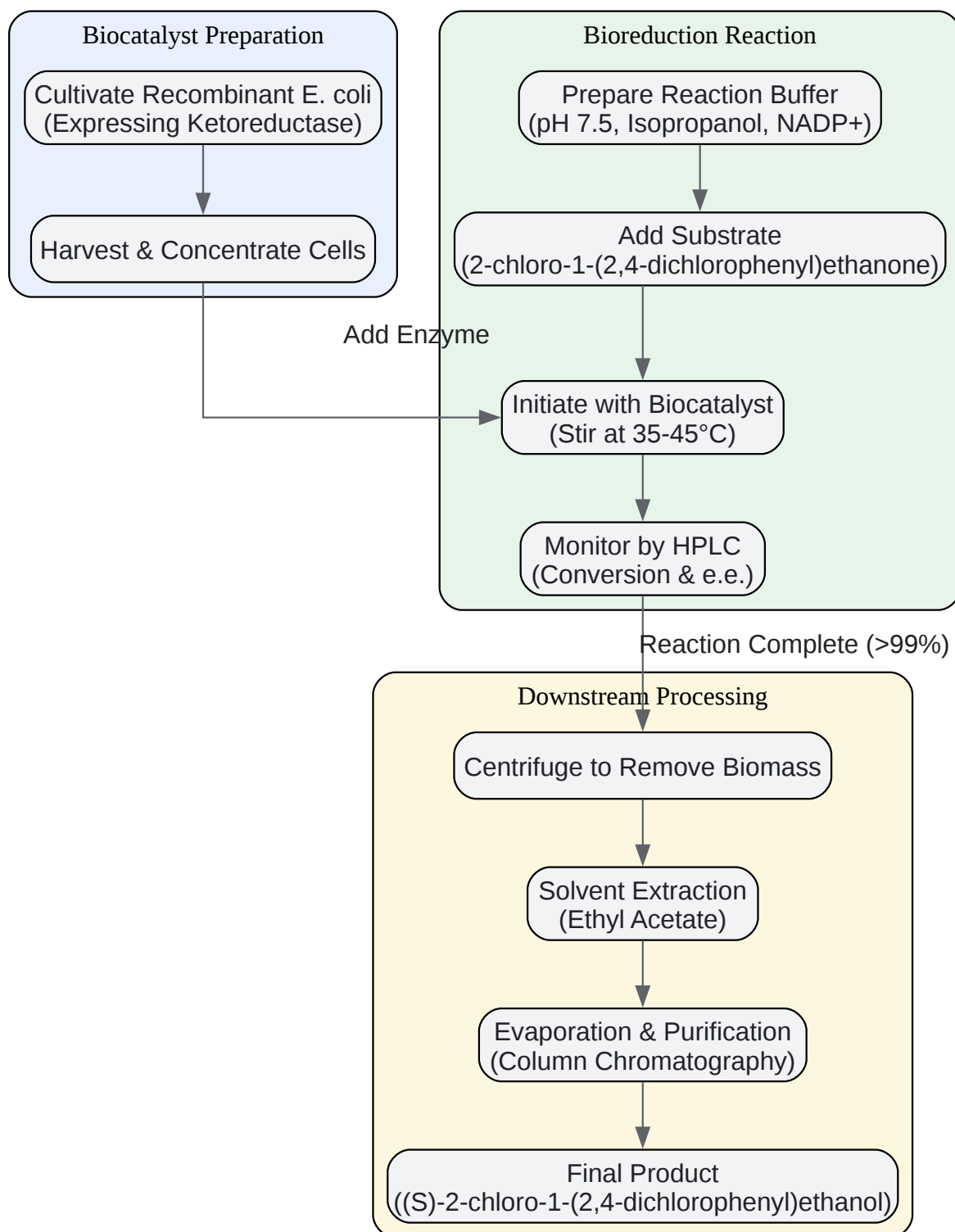
This protocol outlines a representative biocatalytic reduction of a prochiral ketone, a common strategy to access chiral intermediates like the (S)-enantiomer, a key precursor for the antifungal agent Luliconazole.[9][12] The causality for choosing an enzymatic approach lies in its unparalleled stereoselectivity, often achieving >99% enantiomeric excess (e.e.), which is critical for API synthesis.[11]

### Experimental Protocol: Bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone

- **Biocatalyst Preparation:** Recombinant *Escherichia coli* cells expressing a specific ketoreductase mutant (e.g., from *Lactobacillus kefir*) are cultivated and harvested. The choice of enzyme is paramount and is typically determined through screening for high activity and selectivity towards the target substrate.[9][11]
- **Reaction Setup:** A reaction vessel is charged with a buffer solution to maintain optimal pH (e.g., pH 7.0-7.5). The substrate, 2-chloro-1-(2,4-dichlorophenyl)ethanone, is added. A co-solvent like isopropanol may be used to improve substrate solubility and to serve as a sacrificial alcohol for cofactor regeneration (NADP<sup>+</sup> to NADPH).[9]

- Initiation: The prepared biocatalyst (whole cells or purified enzyme) and the cofactor (e.g., NADP<sup>+</sup>) are added to the reaction mixture. The reaction is maintained at a controlled temperature (e.g., 35-45°C) with stirring.[9]
- Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to track the conversion of the ketone to the alcohol and to determine the enantiomeric excess of the product.[12]
- Work-up and Isolation: Once the reaction reaches completion (typically >99% conversion), the biomass is removed by centrifugation. The product is then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated under reduced pressure to yield the crude product.[9]
- Purification: The crude (S)-2-chloro-**1-(2,4-dichlorophenyl)ethanol** is purified by silica gel column chromatography to achieve high chemical purity.

## Visualization of Synthesis Workflow



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Caption: Chemoenzymatic synthesis workflow for a chiral dichlorophenyl ethanol intermediate.

## Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like **1-(2,4-Dichlorophenyl)ethanol**.<sup>[13]</sup> It provides both quantitative data and qualitative structural information, making it ideal for purity assessment and impurity profiling in drug development.<sup>[14]</sup>

## General GC-MS Protocol

The rationale for using GC-MS is its ability to separate the analyte from a complex matrix and provide a unique mass spectrum for unambiguous identification.

- **Sample Preparation:** A dilute solution of the sample is prepared in a volatile solvent (e.g., dichloromethane or ethyl acetate). An internal standard may be added for accurate quantification.<sup>[13]</sup>
- **GC Separation:**
  - **Injector:** A small volume (e.g., 1  $\mu$ L) is injected into the GC inlet, which is heated to vaporize the sample.
  - **Column:** A capillary column (e.g., DB-5ms) is used to separate the components based on their boiling points and polarity.
  - **Oven Program:** A temperature gradient is applied to the oven to elute compounds in a sequential manner.
- **MS Detection:**
  - **Ionization:** As compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by Electron Ionization (EI).
  - **Mass Analysis:** The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio ( $m/z$ ).
  - **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

- Data Analysis: The retention time confirms the compound's identity against a reference standard, while the mass spectrum serves as a chemical fingerprint, which can be compared against a spectral library (e.g., NIST) for confirmation.[14]

## Visualization of Analytical Workflow



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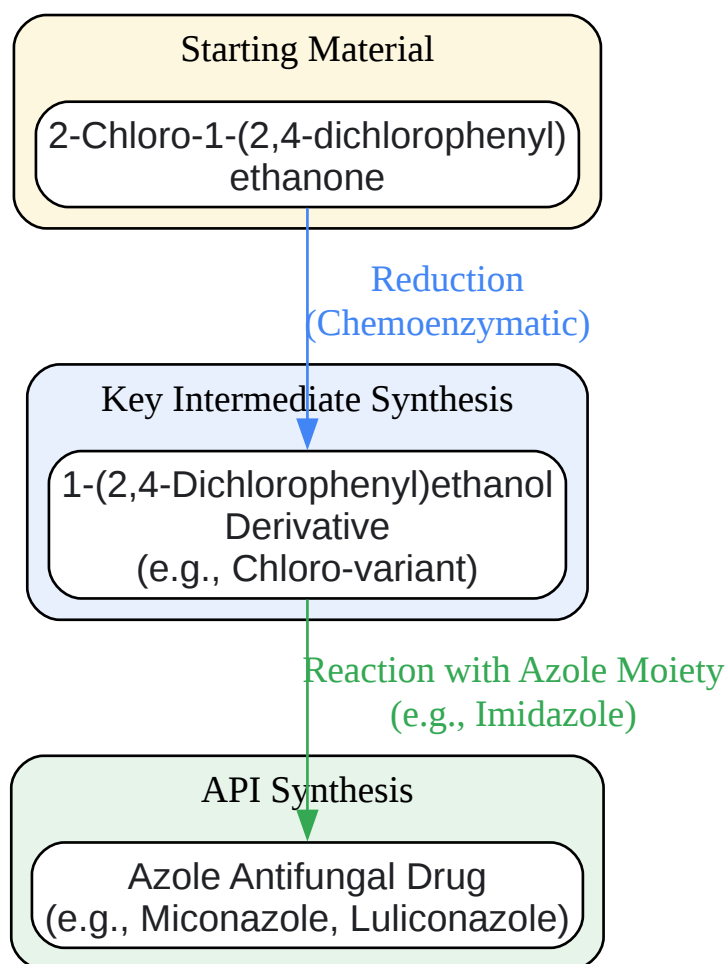
Caption: A streamlined workflow for the GC-MS analysis of organic intermediates.

## Applications in Drug Development

The primary and most significant application of **1-(2,4-Dichlorophenyl)ethanol** and its derivatives is as a key intermediate in the synthesis ofazole antifungal agents.[7][15] The dichlorophenyl moiety is a common feature in many antifungal drugs, and the ethanol side chain provides the necessary handle for further chemical modification, such as the introduction of an imidazole or triazole ring, which is essential for their biological activity.[16][17]

For example, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol is a direct precursor to drugs like Miconazole and Econazole.[7][8] The synthesis involves the reaction of a 2-chloro-**1-(2,4-dichlorophenyl)ethanol** derivative with imidazole.[17]

## Visualization of Role in Antifungal Synthesis



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Caption: Role of dichlorophenyl ethanol intermediates in the synthesis of azole antifungals.

## Safety and Handling

As with any laboratory chemical, **1-(2,4-Dichlorophenyl)ethanol** must be handled with appropriate care. It is classified as an irritant.[3]

Table 2: GHS Hazard and Precautionary Information



Category	Information	Source
Pictogram	Warning	[3]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[3]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]
Incompatible Materials	Strong oxidizing agents.	[4]
Storage	Store in a cool, dry, well-ventilated area in a tightly closed container.	[18]

Professionals should always consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][18] Work should be conducted in a well-ventilated fume hood.[18]

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